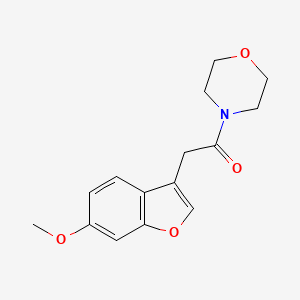
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole, also known as CFPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth of cancer cells. Additionally, this compound has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
実験室実験の利点と制限
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit multiple enzymes and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole. For example, further studies could be conducted to explore its potential as a fluorescent probe for imaging biological systems. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. This compound could also be further explored as a potential drug candidate for the treatment of inflammatory diseases, cancer, and diabetes.
合成法
The synthesis of 5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-fluorophenyl)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chloro-4-fluorophenyl)hydrazinecarboxylic acid hydrazide. The final step involves the reaction of this intermediate with pyridine-2-carbonyl chloride to form this compound.
科学的研究の応用
5-(2-Chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to have potential as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-10-7-8(15)4-5-9(10)13-17-12(18-19-13)11-3-1-2-6-16-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBIMJPJHHSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)



![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)